molecular formula C18H18N2OS4 B2976773 2-(Benzo[d]thiazol-2-ylthio)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone CAS No. 1705889-68-4

2-(Benzo[d]thiazol-2-ylthio)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone

Cat. No.: B2976773
CAS No.: 1705889-68-4
M. Wt: 406.6
InChI Key: DYFRRNSDVKLQJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(Benzo[d]thiazol-2-ylthio)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone features a β-keto-sulfone core linked to a benzo[d]thiazole moiety and a 1,4-thiazepane ring substituted with a thiophen-2-yl group. This compound is hypothesized to serve as a precursor for Michael additions or Knoevenagel condensations, akin to related β-keto-sulfones .

Properties

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-1-(7-thiophen-2-yl-1,4-thiazepan-4-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2OS4/c21-17(12-24-18-19-13-4-1-2-5-14(13)25-18)20-8-7-16(23-11-9-20)15-6-3-10-22-15/h1-6,10,16H,7-9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYFRRNSDVKLQJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CS2)C(=O)CSC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2OS4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzo[d]thiazol-2-ylthio)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone typically involves multiple steps:

    Formation of Benzothiazole Derivative: The initial step often involves the synthesis of the benzothiazole derivative. This can be achieved through the reaction of o-aminothiophenol with carbon disulfide and subsequent cyclization.

    Thiazepane Ring Formation: The thiazepane ring can be synthesized via a cyclization reaction involving a suitable diamine and a dihalide.

    Coupling Reactions: The final step involves coupling the benzothiazole derivative with the thiazepane ring and the thiophene group. This can be done using various coupling agents and conditions, such as palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the benzothiazole and thiazepane rings.

    Reduction: Reduction reactions can target the carbonyl group in the ethanone moiety.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Halogenating agents, nitrating agents, and sulfonating agents are commonly used for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 2-(Benzo[d]thiazol-2-ylthio)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, this compound can be used to study enzyme interactions and inhibition. Its structural features make it a potential candidate for enzyme binding studies.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases due to its ability to interact with biological targets.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-(Benzo[d]thiazol-2-ylthio)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The benzothiazole and thiophene groups can participate in π-π stacking interactions, while the thiazepane ring can form hydrogen bonds with biological molecules. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Molecular Comparisons

The table below summarizes key structural differences and molecular properties of the target compound and its analogs:

Compound Name Substituent on Thiazepane Molecular Formula Molecular Weight Key Features
Target Compound 7-(thiophen-2-yl) C19H17N2OS3* ~407.5* Thiophene substituent; potential for enhanced π-π interactions
2-(Benzo[d]thiazol-2-ylthio)-1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)ethanone 7-phenyl, 1,1-dioxido C20H20N2O3S3 432.6 Sulfone group increases polarity; phenyl enhances hydrophobic interactions
2-(Benzo[d][1,3]dioxol-5-yl)-1-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)ethanone 7-(2-chlorophenyl) C19H16ClNO3S 389.9 Chlorine atom improves metabolic stability; dioxolane ring reduces flexibility
2-(Benzo[d]thiazol-2-ylthio)-1-(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)ethanone 3-(pyrrolidin-1-ylmethyl) C19H25N3OS3 407.6 Pyrrolidine introduces hydrogen-bonding potential; higher nitrogen content

*Estimated based on analogs.

Key Observations:
  • Thiophene vs. Phenyl/Chlorophenyl : The thiophene substituent in the target compound offers electron-rich aromaticity, which may enhance binding to biological targets (e.g., enzymes or receptors) compared to phenyl or chlorophenyl groups .
  • Sulfone vs. Ketone : The sulfone group in increases polarity and oxidative stability, whereas the ketone in the target compound may improve reactivity in nucleophilic additions .

Computational and Crystallographic Insights

  • Density-Functional Theory (DFT) : The Colle-Salvetti correlation-energy formula () could model the electron density distribution, predicting higher polarizability in the thiophene-containing target compound compared to phenyl analogs .
  • Crystallography : SHELX software () has been critical in resolving structures of similar compounds, revealing conformational flexibility in the thiazepane ring and planar benzo[d]thiazole systems .

Biological Activity

The compound 2-(benzo[d]thiazol-2-ylthio)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone is a novel heterocyclic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological activity, and relevance in medicinal chemistry.

Synthesis

The synthesis of this compound involves several steps, typically starting from benzothiazole derivatives and thiophenes. The synthetic route often includes the formation of thiazepane rings, which are known for their diverse pharmacological properties. The compound is characterized using various spectroscopic techniques such as NMR, IR, and mass spectrometry to confirm its structure and purity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzothiazole derivatives. For instance, compounds similar to This compound have demonstrated significant inhibitory effects against various bacterial strains.

CompoundMIC (μg/mL)Target Organism
4a1.562B. subtilis
4b1.562B. subtilis
4d1.562B. subtilis
4g1.562B. subtilis

These findings suggest that the compound could be developed further as a potential antimicrobial agent .

Anticancer Activity

In vitro studies have also shown that benzothiazole derivatives exhibit anticancer properties. For example, certain derivatives have been tested against human cancer cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer), revealing moderate inhibitory activities:

CompoundIC50 (μM)Cell Line
22e10.5MDA-MB-231
22g12.0SK-Hep-1
22h15.0NUGC-3

The results indicate that these compounds may interfere with critical cellular processes, making them candidates for further development in cancer therapy .

The biological activity of This compound is believed to be mediated through various mechanisms, including:

  • Inhibition of Enzymatic Activity : Some studies suggest that these compounds inhibit key enzymes involved in metabolic pathways essential for microbial growth and cancer cell proliferation.
  • Interference with DNA Synthesis : The ability to disrupt DNA replication processes has been noted in several benzothiazole derivatives.

Study on Antimicrobial Properties

A study conducted by researchers evaluated the antimicrobial efficacy of various benzothiazole derivatives against Gram-positive and Gram-negative bacteria. The results demonstrated a clear correlation between structural modifications and increased antimicrobial potency, suggesting that the introduction of thiophenes enhances activity .

Study on Anticancer Effects

In another study focusing on anticancer activities, several benzothiazole derivatives were synthesized and tested against different human cancer cell lines. The findings indicated that specific substitutions on the benzothiazole ring significantly improved cytotoxicity against cancer cells .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(Benzo[d]thiazol-2-ylthio)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone, and what reaction conditions optimize yield?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving alkylation and cyclization. For example, refluxing intermediates like α-bromoacetophenone derivatives with thiazole-containing precursors in dry benzene (4–7 hours) followed by purification via recrystallization (ethanol or diethyl ether) yields target compounds (e.g., 79% yield for analogous thiourea derivatives) . Key parameters include solvent choice (anhydrous DMF for thiourea formation), temperature (60–95°C), and stoichiometric control of aryl isothiocyanates .

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

  • Methodological Answer : Structural elucidation relies on 1H^1H and 13C^13C NMR to confirm connectivity of the benzothiazole, thiazepane, and thiophene moieties. Mass spectrometry (EI-MS) validates molecular weight (e.g., m/z 282 for similar compounds), while X-ray crystallography (using SHELX programs) resolves stereochemistry and π-π interactions in the crystal lattice . For example, SHELXL refines bond lengths and angles, with deviations <0.002 Å in planar groups .

Q. What preliminary biological screening assays are recommended for this compound?

  • Methodological Answer : Initial screens include antimicrobial disk diffusion assays (e.g., against S. aureus or E. coli) and cytotoxicity via MTT assays (IC50_{50} against cancer cell lines like HeLa). Receptor-binding studies (e.g., GABAA_A for benzodiazepine analogs) use radioligand displacement assays . Ensure standardized protocols (e.g., 96-well plates, 24–48 hr incubation) to minimize variability .

Advanced Research Questions

Q. How can contradictions in biological activity data across studies be systematically addressed?

  • Methodological Answer : Discrepancies in activity (e.g., antitumor efficacy varying between cell lines) require meta-analysis of assay conditions (e.g., serum concentration, passage number) and structural analogs. For instance, fluorinated benzothiazoles show enhanced CNS penetration compared to nitro derivatives, impacting potency . Cross-validate using orthogonal assays (e.g., flow cytometry for apoptosis vs. Western blot for caspase activation) .

Q. What strategies optimize the synthetic route for scalability without compromising purity?

  • Methodological Answer : Replace low-boiling solvents (benzene) with greener alternatives (toluene or acetonitrile) and employ catalytic methods (e.g., Pd-mediated cross-coupling for thiophene incorporation). Monitor reaction progress via inline FTIR or HPLC to reduce purification steps. For thiourea derivatives, DMF reflux with 30% formaldehyde improves cyclization efficiency (yields >85%) .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodological Answer : Molecular docking (AutoDock Vina) using X-ray structures (e.g., PDB IDs for benzothiazole-binding enzymes) identifies key interactions (e.g., hydrogen bonds with Thr124 of HIV-1 protease). MD simulations (AMBER) assess stability of ligand-receptor complexes over 100 ns, with MM-PBSA calculations quantifying binding free energies .

Q. What crystallographic techniques resolve challenges in determining the compound’s solid-state structure?

  • Methodological Answer : For twinned or low-resolution crystals, employ SHELXD for phase problem-solving and SHELXE for density modification. High-resolution data (≤1.0 Å) collected at synchrotron facilities (λ = 0.7–1.0 Å) improve anomalous dispersion effects. Weak interactions (C–H···π, centroid distances ~3.7 Å) are modeled using OLEX2 .

Key Considerations

  • Structural Analogues : Modifying the thiophene or benzothiazole substituents (e.g., nitro, fluoro) alters pharmacokinetics and target affinity .
  • Data Reproducibility : Report detailed experimental conditions (e.g., DMF lot, humidity) to mitigate variability in biological assays .
  • Ethical Compliance : Adhere to OECD guidelines for in vivo testing if extending to preclinical models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.